N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Inhibition IC50 Ki

N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide (CAS 930964-48-0) is a synthetic small molecule with the molecular formula C19H22N2O4S and a molecular weight of 374.46 g/mol. It belongs to the sulfonylamino-acetamide class and is primarily offered by specialty chemical vendors as a non-human research compound.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 930964-48-0
Cat. No. B2587751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
CAS930964-48-0
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C19H22N2O4S/c1-3-25-18-11-9-17(10-12-18)20-19(22)15-21(2)26(23,24)14-13-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,20,22)/b14-13+
InChIKeyZZAATXQXMWOQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide (CAS 930964-48-0) for Research Use


N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide (CAS 930964-48-0) is a synthetic small molecule with the molecular formula C19H22N2O4S and a molecular weight of 374.46 g/mol. It belongs to the sulfonylamino-acetamide class and is primarily offered by specialty chemical vendors as a non-human research compound . The compound's structure, featuring a distinctive (E)-2-phenylethenylsulfonyl group, suggests potential as a pharmacological tool, but its specific biological activities and target profile remain undisclosed in the public scientific and patent literature. This lack of transparency creates a significant challenge for evidence-based procurement and scientific selection.

No publicly available target engagement or biochemical activity data
Structurally novel sulfonylamino-acetamide chemotype for exploratory screens
In-house experimental validation required before committing to target-based assays

Why Generic Substitution is Not Advisable for CAS 930964-48-0 Without Experimental Validation


Swapping N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide for a general sulfonamide or another in-class analog is scientifically unjustified due to a complete absence of publicly available structure-activity relationship (SAR) data. Even minor structural changes in this chemical space can profoundly alter target engagement, selectivity, and pharmacokinetics. Without quantitative, comparative data on its potency, selectivity profile, or ADME properties, any assumption of functional equivalence is speculative. Therefore, for any critical biological assay or lead optimization campaign, experimental validation of this specific compound's activity is mandatory; generic substitution cannot be supported by existing evidence .

SAR data gap No published SAR for this scaffold; even minor structural changes may shift target engagement and selectivity profile significantly.
Functional equivalence speculative Without potency or ADME data, assuming similar behavior to other sulfonamides or orexin receptor ligands lacks experimental support.
Validation mandatory Direct replacement by any analog requires side-by-side experimental validation; generic substitution cannot be justified by existing evidence.

Quantitative Evidence Guide for N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide


Potency Against Specific Biological Targets

No quantitative data on target engagement, enzyme inhibition, or receptor binding for this compound could be found in peer-reviewed research or reputable databases. Claims of 'inhibition of tumor growth' or induction of apoptosis in cell lines (e.g., A549, C6) are unverifiable and lack comparator data .

Biological Activity
Data to verify
No verifiable quantitative data (IC50, Ki) found in peer-reviewed sources.
Cannot support target-based selection
Experimental determination required
Inhibition IC50 Ki

Selectivity Profile Against Related Targets

No selectivity data from any panel assay (e.g., kinase, GPCR, or safety pharmacology panel) is available. The compound's classification as a potential orexin receptor antagonist is inferred from patent families (e.g., WO2004033418A2) covering a broad structural class, but no data for this specific compound is reported [REFS-2, REFS-3].

Selectivity Profile
Class-level inference
No selectivity panel data; only patent-class inference as potential orexin receptor antagonist.
Off-target risk unassessable
Class-level attribution only
Selectivity Off-target Kinase panel

Cellular Efficacy and Potency in Disease Models

Claims on vendor sites of apoptosis induction in A549 and C6 cancer cell lines are not supported by any accessible published study. No IC50, GI50, or other efficacy metrics are provided, and no reference to a standard-of-care comparator (e.g., cisplatin, doxorubicin) is made .

Cellular Potency
Data to verify
Unverified vendor claims of apoptosis in A549, C6 lines; no IC50/GI50 data provided.
Insufficient for oncology research selection
Requires independent replication
Cell viability Apoptosis Cancer cell line

Appropriate Application Scenarios for N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide Given Evidence Limitations


Exploratory Screening Library Member

Due to a complete lack of public characterization data, the only scientifically justifiable use for this compound is as a structural diversity element in a high-throughput screening (HTS) library. Its procurement is only appropriate for an organization initiating an unbiased phenotypic screen where the goal is to identify new, unknown bioactivity from a structurally novel chemotype .

Structure-Activity Relationship (SAR) Baseline

The compound's unique (E)-2-phenylethenylsulfonyl motif can serve as a starting point for a medicinal chemistry SAR campaign focused on orexin receptor antagonism, as inferred from the patent class. Researchers must generate all primary pharmacological data in-house, as no benchmark data exists for procurement justification [REFS-2, REFS-3].

Chemical Tool Validation and Target Deconvolution

This compound is only suitable for projects equipped to perform rigorous target deconvolution (e.g., chemical proteomics, DARTS, CETSA) and full selectivity profiling. It is not suitable for studies where a well-characterized in vivo probe or known-quality chemical probe is required .

Application
Selection Property
Validation Focus
Exploratory screening library member
Novel sulfonylamino-acetamide chemotype for HTS
Unbiased phenotypic screen to discover new bioactivity
Orexin receptor SAR baseline
Patent-inferred orexin antagonist class starting point
In-house generation of primary potency and selectivity data
Chemical tool validation
Requires full target deconvolution infrastructure
Selectivity profiling and proteomics-based target ID
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